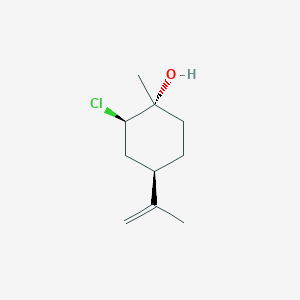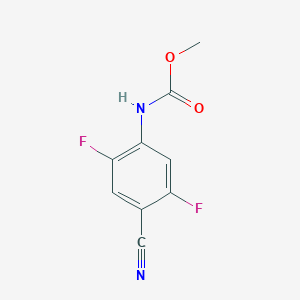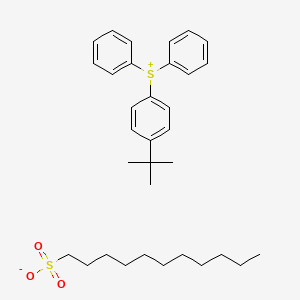![molecular formula C24H56N6 B12570254 N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine CAS No. 195326-71-7](/img/structure/B12570254.png)
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine is a complex organic compound known for its unique structure and versatile applications. This compound features a butane-1,4-diamine core with four 3-(dimethylamino)propyl groups attached to the nitrogen atoms. It is often used in various chemical and industrial processes due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 3-(dimethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The process requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, resulting in a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N1,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine exerts its effects involves its interaction with various molecular targets. The compound’s multiple dimethylamino groups allow it to form stable complexes with metal ions and other molecules, facilitating catalytic processes and enhancing reactivity. The pathways involved often include coordination chemistry and nucleophilic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A simpler analogue with similar reactivity but fewer functional groups.
N,N,N’,N’-Tetrakis(4-nitrophenyl)benzene-1,4-diamine: Another complex diamine with different substituents, leading to varied applications.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine stands out due to its multiple dimethylamino groups, which provide enhanced reactivity and versatility in various chemical processes. Its ability to form stable complexes and participate in diverse reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
195326-71-7 |
|---|---|
Molekularformel |
C24H56N6 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C24H56N6/c1-25(2)15-11-21-29(22-12-16-26(3)4)19-9-10-20-30(23-13-17-27(5)6)24-14-18-28(7)8/h9-24H2,1-8H3 |
InChI-Schlüssel |
LUKFNHHRTVQFIS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN(CCCCN(CCCN(C)C)CCCN(C)C)CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


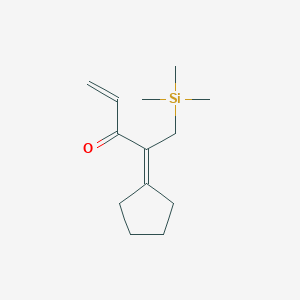
![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)

![2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
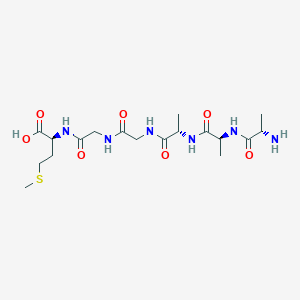
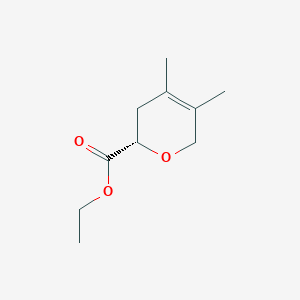
![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)

![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)
